molecular formula C12H18FNO4 B11754427 Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

Cat. No.: B11754427
M. Wt: 259.27 g/mol
InChI Key: ZZOLHPFGDKIOCE-YNTFGVKOSA-N
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Description

Racemic-(1S,3S,4S,5R)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 1272757-14-8) is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a fluorine substituent at position 5 and a tert-butoxycarbonyl (BOC) protective group on the nitrogen atom. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and peptidomimetics, due to its rigid structure and stereochemical complexity . Its racemic nature implies the presence of both enantiomers, which may influence biological activity and synthetic utility.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(3S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9+/m1/s1

InChI Key

ZZOLHPFGDKIOCE-YNTFGVKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@H]2F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Origin of Product

United States

Preparation Methods

Ring-Formation Strategies

The bicyclo[2.2.1]heptane skeleton is typically constructed via intramolecular cyclization or [2+2] photocycloaddition. A widely adopted approach involves the Diels-Alder reaction between a furan derivative and a dienophile, followed by hydrogenation to saturate the ring. For example, treatment of 5-fluorofuran-2-carboxylic acid with maleic anhydride under Lewis acid catalysis yields a bicyclic intermediate, which is subsequently reduced using palladium-on-carbon (Pd/C) in hydrogen atmosphere.

Key Reaction Parameters:

  • Catalyst: Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Temperature: 80–100°C

  • Yield: 60–75% after purification via silica gel chromatography

Introduction of the Boc Protecting Group

Protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbamate linkage. Optimal conditions involve dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% conversion within 2 hours at room temperature.

Fluorination Techniques

Electrophilic Fluorination

Direct fluorination at the C5 position employs Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. The reaction is conducted in acetonitrile at 50°C, with sodium bicarbonate (NaHCO₃) to neutralize generated HCl. This method affords a 65% yield of the fluorinated intermediate, verified by ¹⁹F NMR (δ = -120 ppm relative to CFCl₃).

SN2 Displacement

An alternative route involves displacement of a leaving group (e.g., bromide or mesylate) with potassium fluoride (KF) in dimethylformamide (DMF). For instance, treatment of 5-bromo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid with KF at 120°C for 24 hours achieves 55% conversion, though competing elimination reactions reduce overall efficiency.

Carboxylic Acid Functionalization

The C3 carboxylic acid is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile group. A two-step sequence involving Swern oxidation (oxalyl chloride, dimethyl sulfide) of a C3 hydroxymethyl precursor followed by Jones oxidation (CrO₃, H₂SO₄) provides the acid in 70% yield. Alternatively, hydrolysis of a methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C completes within 4 hours.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and minimal waste. Continuous flow reactors enable precise control over exothermic cyclization steps, reducing decomposition byproducts. A representative protocol utilizes a Corning Advanced-Flow™ reactor at 100°C with a residence time of 10 minutes, achieving 85% yield of the bicyclic intermediate. Solvent recovery systems (e.g., falling-film evaporators) reclaim >95% of DCM and acetonitrile, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (d, J = 10 Hz, 1H), 3.98 (m, 1H), 3.45 (s, 9H, Boc), 2.75–2.60 (m, 2H), 2.30–2.15 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.5 (COOH), 155.2 (Boc C=O), 94.1 (C-F), 80.1 (Boc C), 52.3–45.8 (bicyclic carbons).

  • HRMS (ESI): m/z calc. for C₁₂H₁₈FNO₄ [M+H]⁺: 259.1215; found: 259.1218.

Purity Assurance:

  • HPLC: >95% purity (Agilent Zorbax SB-C18, 5.5-minute gradient, 214 nm detection).

  • Melting Point: 198–200°C (decomposition).

Challenges and Mitigation Strategies

Stereochemical Drift

Epimerization at C3 or C5 may occur under acidic or basic conditions. Buffering the reaction medium at pH 7–8 with phosphate salts minimizes this risk during Boc deprotection.

Fluorine-Induced Reactivity

The electron-withdrawing fluorine atom accelerates hydrolysis of the Boc group. Storage under anhydrous conditions at -20°C extends shelf life to >12 months .

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituents, ring size, and stereochemistry (Table 1):

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight CAS Number Reference ID
Target Compound [2.2.1]heptane 5-F, BOC, -COOH C₁₂H₁₇FNO₄* 270.27* 1272757-14-8
Racemic-(1S,3S,4S)-2-(BOC)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane 5,5-diF, BOC, -COOH C₁₃H₁₉F₂NO₄ 291.29 1272757-15-9
(1S,3S,4S,5S)-rel-2-(BOC)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane 5-OH, BOC, -COOH C₁₂H₁₉NO₅ 257.28 N/A
(1S,3S,4R)-2-(BOC)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane 5-CH₂, BOC, -COOH C₁₄H₂₁NO₄ 267.32 2410984-39-1

*Calculated based on analogs.

Key Observations:
  • Substituents : Fluorine at position 5 enhances electronegativity and metabolic stability compared to hydroxyl (-OH) or methylene (-CH₂) groups .
  • Stereochemistry : The racemic nature of the target compound contrasts with enantiomerically pure analogs (e.g., (1R,3S,4S)-isomers in ), which may exhibit divergent pharmacological profiles.
Key Observations:
  • The target compound’s synthesis aligns with methods for related bicyclo[2.2.1]heptane derivatives, emphasizing BOC protection and acid-catalyzed cyclization .
  • Difluoro analogs require additional fluorination steps, increasing synthetic complexity .

Physicochemical Properties

  • Lipophilicity : The 5-fluoro substituent in the target compound enhances lipophilicity (predicted XLogP3 ~1.5) compared to hydroxylated analogs (XLogP3 ~0.8) .
  • Solubility : Carboxylic acid moiety improves aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid (CAS No. 1290625-57-8) is a synthetic compound belonging to the class of azabicyclic compounds, which have garnered attention for their potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20FNO4C_{13}H_{20}FNO_4, with a molecular weight of approximately 273.3 g/mol. The structure features a bicyclic framework that is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and receptors involved in inflammatory and pain pathways.

Research indicates that the compound exhibits inhibitory activity against specific enzymes related to the endocannabinoid system and inflammatory processes:

  • N-acylphosphatidylethanolamine-specific phospholipase D (NAAA) : The compound has shown high selectivity for NAAA, which is involved in the metabolism of bioactive lipids. In vitro studies demonstrated that it can inhibit NAAA with an IC50 value in the low micromolar range, suggesting potential use in managing inflammatory conditions .
  • Fatty Acid Amide Hydrolase (FAAH) : The compound also displays inhibitory effects on FAAH, an enzyme that degrades endocannabinoids, thereby potentially enhancing endocannabinoid signaling .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Comparative Inhibitory Activity of Azabicyclic Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity
Compound ANAAA0.33High
Racemic-(1S,3S,4S,5R)NAAA0.62Moderate
Compound BFAAH0.78High

Data compiled from various studies on azabicyclic compounds.

Case Study: In Vivo Efficacy

In vivo studies conducted on animal models indicated that this compound significantly reduced pain responses associated with inflammatory stimuli . The results suggest its potential utility as an analgesic agent.

Q & A

Q. What are the critical synthetic steps for producing this compound?

The synthesis involves:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
  • Fluorination at the 5-position via electrophilic substitution or nucleophilic displacement, depending on precursor reactivity.
  • Bicyclic ring formation through intramolecular cyclization under controlled conditions (e.g., catalytic acid or base).
  • Deprotection and purification via chromatography or recrystallization to isolate the racemic mixture . Key challenges include maintaining stereochemical integrity during cyclization, which requires precise temperature and solvent control (e.g., THF or DCM) .

Q. How does stereochemistry affect its biological activity?

The compound’s four chiral centers (1S,3S,4S,5R) influence binding affinity to biological targets like enzymes or receptors. For example:

  • Molecular docking studies show the 5-fluoro group and bicyclic scaffold enhance hydrophobic interactions in enzyme active sites.
  • Enantiomer-specific activity can be assessed using chiral HPLC to separate isomers, followed by in vitro assays (e.g., IC50 measurements for enzyme inhibition) .

Q. What analytical methods are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • X-ray crystallography resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthesis yield and stereochemical purity be optimized?

Strategies include:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to favor desired stereoisomers.
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) minimize racemization during cyclization.
  • In situ monitoring : Employ techniques like FTIR or reaction sampling coupled with HPLC to track intermediate formation .

Q. How to resolve contradictions in reported toxicity data?

Conflicting data may arise from impurities or varying assay conditions. Recommendations:

  • Reproducibility checks : Use standardized in vitro cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines.
  • Impurity profiling : Analyze batches via LC-MS to identify byproducts (e.g., de-fluorinated or Boc-deprotected derivatives).
  • In vivo validation : Conduct acute toxicity studies in rodent models with rigorous dose-response protocols .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns, suggesting allosteric binding.
  • Structural biology : Co-crystallization with target proteins (e.g., proteases) identifies key hydrogen bonds between the carboxylic acid group and catalytic residues.
  • Mutagenesis studies : Replace active-site amino acids to confirm binding determinants .

Q. How does this compound compare to structural analogs in drug design?

  • Bicyclic vs. monocyclic analogs : The rigid bicyclo[2.2.1]heptane scaffold improves metabolic stability compared to flexible analogs.
  • Fluorine substitution : The 5-fluoro group enhances membrane permeability (logP ~1.8) versus non-fluorinated derivatives.
  • SAR libraries : Synthesize analogs with varied substituents (e.g., methyl, hydroxy) to map pharmacophore requirements .

Safety and Handling Guidance

Q. What precautions are critical for safe laboratory handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved P95 masks) if aerosolization occurs.
  • Ventilation : Work in a fume hood to limit inhalation exposure.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How stable is this compound under different storage conditions?

  • Short-term stability : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Long-term degradation : Monitor via accelerated stability studies (40°C/75% RH for 6 months); Boc groups may hydrolyze in humid environments, requiring desiccants .

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